2-Amino-3-hydroxyoctadecyl dihydrogen phosphate 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate 2-Amino-3-hydroxyoctadecyl dihydrogen phosphate is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330626
InChI: InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)
SMILES: CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O
Molecular Formula: C18H40NO5P
Molecular Weight: 381.5 g/mol

2-Amino-3-hydroxyoctadecyl dihydrogen phosphate

CAS No.:

Cat. No.: VC13330626

Molecular Formula: C18H40NO5P

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-hydroxyoctadecyl dihydrogen phosphate -

Specification

Molecular Formula C18H40NO5P
Molecular Weight 381.5 g/mol
IUPAC Name (2-amino-3-hydroxyoctadecyl) dihydrogen phosphate
Standard InChI InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)
Standard InChI Key YHEDRJPUIRMZMP-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: (2S,3R)-2-Amino-3-hydroxyoctadecyl dihydrogen phosphate

  • Molecular Formula: C₁₈H₄₀NO₅P

  • Molecular Weight: 381.5 g/mol

  • CAS Registry: 19794-97-9, 28508-07-8

  • Stereochemistry: Two defined stereocenters (2S,3R) .

Physicochemical Properties

PropertyValueSource
Monoisotropic Mass381.264410 DaChemSpider
Hydrogen Bond Donors4PubChem
Rotatable Bonds18PubChem
Topological Polar SA113 ŲPubChem

The compound’s amphiphilic nature arises from its hydrophobic alkyl chain and hydrophilic phosphate group, enabling integration into lipid bilayers and interaction with aqueous environments .

Synthesis and Production

Key Challenges

  • Stereochemical Control: Ensuring the (2S,3R) configuration is critical for biological activity, requiring chiral catalysts or enzymatic resolution .

  • Purification: Hydrophobic alkyl chains complicate isolation, often necessitating chromatographic techniques .

Biological Roles and Mechanisms

Cellular Signaling

  • Sphingolipid Metabolism: DHS1P is an intermediate in the sphingolipid-to-ceramide pathway, modulating apoptosis and proliferation .

  • Cross-Talk with S1P: Unlike sphingosine 1-phosphate (S1P), DHS1P lacks a double bond in the alkyl chain, altering receptor affinity. It binds weakly to S1P receptors (S1PR1–5) but influences intracellular calcium signaling .

Membrane Dynamics

  • Structural Role: Integrates into lipid rafts, stabilizing membrane microdomains involved in protein trafficking .

  • Enzyme Regulation: Inhibits protein kinase C (PKC) and activates phospholipase D (PLD), impacting cell migration and inflammation .

Applications and Research Frontiers

ApplicationMechanismReference
Anticancer AgentsInduces apoptosis in tumor cellsPMC1899528
Anti-inflammatoryModulates NF-κB and COX-2 pathwaysChem. Rev.
Drug DeliveryEnhances liposome stabilitySolubility

Analytical Detection

  • LC-MS/MS: Quantified in plasma and tissues using reverse-phase chromatography paired with tandem mass spectrometry .

  • Limits of Detection: Reported as low as 0.1 nM in biological matrices .

Research Gaps and Future Directions

  • Receptor Specificity: Elucidate DHS1P’s interaction with non-S1P receptors.

  • Synthetic Biology: Engineer microbial systems (e.g., E. coli) for scalable production .

  • Clinical Trials: Evaluate pharmacokinetics in vivo, leveraging prodrug strategies (e.g., alkoxyalkyl esters) .

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